2-Bromo-6-fluoro-3-methoxybenzoic acid
Overview
Description
2-Bromo-6-fluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-methoxybenzoic acid typically involves the bromination and fluorination of 3-methoxybenzoic acid. One common method includes:
Bromination: 3-Methoxybenzoic acid is treated with bromine in the presence of a catalyst such as iron (III) bromide to introduce the bromine atom at the 2-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group or reduced to a methyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with boronic acids or esters.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or fluorine.
Oxidation: 2-Bromo-6-fluoro-3-carboxybenzoic acid.
Reduction: 2-Bromo-6-fluoro-3-methylbenzoic acid.
Coupling: Biaryl compounds with various substituents.
Scientific Research Applications
2-Bromo-6-fluoro-3-methoxybenzoic acid is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential precursor for drug development, especially in designing molecules with specific biological activities.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-methoxybenzoic acid depends on its application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoro-6-methoxybenzoic acid
- 2-Fluoro-3-methoxybenzoic acid
- 3-Bromo-2-methoxybenzoic acid
Uniqueness
2-Bromo-6-fluoro-3-methoxybenzoic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The combination of bromine, fluorine, and methoxy groups provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
2-bromo-6-fluoro-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMGTGKYPYIDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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